molecular formula C21H22F3N3O3 B11773111 N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide

Cat. No.: B11773111
M. Wt: 421.4 g/mol
InChI Key: LZNSXNCZZHAIGJ-UHFFFAOYSA-N
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Description

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide is a complex organic compound with the molecular formula C21H22F3N3O3 This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a benzamido group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide, which is then reacted with 3-(trifluoromethyl)benzoyl chloride under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzamido group play crucial roles in its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific research applications.

Properties

Molecular Formula

C21H22F3N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]piperidine-2-carboxamide

InChI

InChI=1S/C21H22F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-8,11,17-18,26H,9-10,12H2,1H3,(H,25,29)(H,27,28)

InChI Key

LZNSXNCZZHAIGJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(CCN1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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